5-TBDMS-5-I-2-dC
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Overview
Description
The compound 5-tert-Butyldimethylsilyl-5-iodo-2’-deoxycytidine is a modified nucleoside used in various scientific research applications. It is a derivative of 2’-deoxycytidine, where the hydroxyl group at the 5’ position is protected by a tert-butyldimethylsilyl group, and the hydrogen at the 5 position is replaced by an iodine atom. This modification enhances the compound’s stability and reactivity, making it useful in oligonucleotide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyldimethylsilyl-5-iodo-2’-deoxycytidine typically involves the protection of the hydroxyl group at the 5’ position with a tert-butyldimethylsilyl group, followed by iodination at the 5 position. The reaction conditions often include the use of tert-butyldimethylsilyl chloride in the presence of imidazole and dimethylformamide as solvents . The iodination step can be achieved using iodine or other iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and high-throughput techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyldimethylsilyl-5-iodo-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the iodine atom to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out in solvents like acetonitrile or tetrahydrofuran under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various nucleoside analogs .
Scientific Research Applications
5-tert-Butyldimethylsilyl-5-iodo-2’-deoxycytidine is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 5-tert-Butyldimethylsilyl-5-iodo-2’-deoxycytidine involves its incorporation into nucleic acids, where it can interfere with normal DNA replication and repair processes. The tert-butyldimethylsilyl group provides stability, while the iodine atom can participate in various biochemical reactions, affecting molecular targets and pathways involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyldimethylsilyl-2’-deoxycytidine: Similar structure but lacks the iodine atom.
5-Iodo-2’-deoxycytidine: Similar structure but lacks the tert-butyldimethylsilyl group.
2’-O-Methyl-5-iodo-2’-deoxycytidine: Similar structure with a different protecting group.
Uniqueness
The unique combination of the tert-butyldimethylsilyl group and the iodine atom in 5-tert-Butyldimethylsilyl-5-iodo-2’-deoxycytidine provides enhanced stability and reactivity, making it particularly useful in oligonucleotide synthesis and other biochemical applications .
Properties
IUPAC Name |
4-amino-1-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26IN3O4Si/c1-15(2,3)24(4,5)22-8-11-10(20)6-12(23-11)19-7-9(16)13(17)18-14(19)21/h7,10-12,20H,6,8H2,1-5H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUIXIRTAVPIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=NC2=O)N)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26IN3O4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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